molecular formula C9H6BrClN2O B11720173 4-(5-bropmo-2-chloro-1H-imidazol-1-yl)phenol

4-(5-bropmo-2-chloro-1H-imidazol-1-yl)phenol

Cat. No.: B11720173
M. Wt: 273.51 g/mol
InChI Key: JCZLNUMGCGFQGT-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-chloro-1H-imidazol-1-yl)phenol is a chemical compound that belongs to the class of imidazole derivatives It features a phenol group attached to an imidazole ring, which is further substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for regioselective substitution at the C-2, C-4, and C-5 positions of the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-chloro-1H-imidazol-1-yl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The phenol group can be oxidized to a quinone or reduced to a hydroquinone.

    Coupling Reactions: The imidazole ring can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazole derivatives, while oxidation and reduction reactions can modify the phenol group to produce quinones or hydroquinones.

Scientific Research Applications

4-(5-Bromo-2-chloro-1H-imidazol-1-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-chloro-1H-imidazol-1-yl)phenol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and phenol group. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Imidazol-1-yl)phenol: A similar compound that lacks the bromine and chlorine substituents.

    2-Chloro-4-(imidazol-1-yl)phenol: Another related compound with different substitution patterns on the phenol and imidazole rings.

Uniqueness

4-(5-Bromo-2-chloro-1H-imidazol-1-yl)phenol is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. These substituents can also affect the compound’s solubility, stability, and overall pharmacokinetic properties, making it distinct from other imidazole derivatives.

Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

4-(5-bromo-2-chloroimidazol-1-yl)phenol

InChI

InChI=1S/C9H6BrClN2O/c10-8-5-12-9(11)13(8)6-1-3-7(14)4-2-6/h1-5,14H

InChI Key

JCZLNUMGCGFQGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=CN=C2Cl)Br)O

Origin of Product

United States

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